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Compound of Interest

Ethyl 1,4-dimethylpiperazine-2-
Compound Name:
carboxylate

cat. No.: B1301116

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite
positions, serves as a crucial scaffold in medicinal chemistry. Its derivatives have been
investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer,
and antidepressant agents, owing to their versatile structural properties that allow for favorable
interactions with various biological targets.[1][2] Computational methods such as molecular
docking and molecular dynamics simulations are pivotal in elucidating the binding mechanisms
of these derivatives, thereby guiding the rational design of more potent and selective drug
candidates.[3][4] This guide compares findings from two distinct computational studies on
piperazine derivatives, focusing on their binding interactions with Poly (ADP-ribose)
polymerase-1 (PARP-1) and Sigma-1 Receptor (S1R), respectively.

Quantitative Binding Data

The following table summarizes the quantitative data from computational and experimental
assays for selected piperazine derivatives against their respective targets.
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Derivative Target Computatio  Binding
. . Value Reference
ID /| Name Protein nal Method Metric
Molecular Docking -7.17
Compound 5 PARP-1 ] [5][6]
Docking Score kcal/mol
Binding -52.51
MM/GBSA [5][6]
Energy kcal/mol
Molecular Docking -7.41
Compound 9 PARP-1 ] [51[6]
Docking Score kcal/mol
Binding -43.77
MM/GBSA [5][6]
Energy kcal/mol
Compound Molecular Docking -7.37
PARP-1 . [5][6]
13 Docking Score kcal/mol
Binding -62.87
MM/GBSA [5][6]
Energy kcal/mol
Sigma-1 Radioligand
Compound 1 Receptor Binding Ki 3.2nM [718]
(S1R) Assay
] Sigma-1 Radioligand
Haloperidol o
(Ref) Receptor Binding Ki 2.5nM [71[8]
ef.
(S1R) Assay

Experimental and Computational Protocols

Study 1: Piperazine-Substituted Naphthoquinones as
PARP-1 Inhibitors

This study focused on synthesizing and evaluating novel 2,3-dichloro-5,8-dihydroxy-1,4-
naphthoquinone derivatives bearing piperazine substituents as potential PARP-1 inhibitors for
cancer therapy.[5][6]

Computational Methodology:
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e Protein and Ligand Preparation: The three-dimensional crystal structure of the PARP-1
protein was prepared for docking. The synthesized piperazine derivatives were built and
optimized using appropriate software.

e Molecular Docking: Docking studies were performed to predict the binding poses and
affinities of the synthesized compounds within the PARP-1 active site. These calculations
aimed to understand the interactions between the ligands and critical amino acid residues.[5]

e Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein
complexes, MD simulations were conducted over various time intervals. These simulations
provide insights into the dynamic behavior of the complex under physiological conditions.[5]

[6]

« MM/GBSA Analysis: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)
method was employed to calculate the binding free energies of the complexes, offering a
more refined estimation of binding affinity compared to docking scores alone.[5][6]

Study 2: Piperidine/Piperazine-Based Compounds with
Sigma Receptor Affinity

This research involved the screening of an in-house collection of piperidine and piperazine-
based compounds to identify ligands for the Sigma-1 Receptor (S1R), a target relevant for
neurodegenerative and psychiatric disorders.[7][8]

Experimental & Computational Methodology:

» Radioligand Binding Assays: The binding affinities (Ki values) of the compounds towards
S1R were determined experimentally using radioligand binding assays. This involved using --
INVALID-LINK---pentazocine as the radioligand.[7]

e Molecular Docking: To understand the binding mode of the most potent compound, docking
analyses were performed using an S1R structure derived from co-crystal structures of the
protein with known potent ligands.[7][8]

e Molecular Dynamics (MD) Simulations: Following the docking studies, MD simulations were
carried out to analyze the stability of the predicted binding pose and to identify the crucial
amino acid residues involved in the interaction with the ligand.[7][8]
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Visualizations

The following diagrams illustrate the typical workflow of a computational binding study and a
conceptual representation of ligand-receptor interaction.
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Caption: Workflow of a typical computational study for ligand-protein binding analysis.
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Caption: Conceptual diagram of a piperazine derivative interacting with a receptor binding site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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